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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenoxy)acetone

CAS No.: 53012-41-2

Cat. No.: B134477 Get Quote

Executive Summary
1-(2,6-Dimethylphenoxy)acetone (CAS: 53012-41-2) is a critical ether intermediate primarily

utilized in the synthesis of the anti-arrhythmic drug Mexiletine.[1][2] Unlike its precursor, 2,6-

Dimethylphenol (2,6-DMP), which is a well-characterized aquatic toxicant, the environmental

fate of the acetone derivative is governed by the stability of its ether linkage and the

photoreactivity of its ketone moiety.

This guide provides a comparative technical analysis for researchers and environmental safety

officers. It contrasts the physicochemical behavior of 1-(2,6-Dimethylphenoxy)acetone
against its parent phenol and structural analogues, establishing a predictive model for its

persistence, mobility, and toxicity.

Part 1: Physicochemical Comparative Analysis
To predict environmental transport, we compare the subject molecule against 2,6-

Dimethylphenol (its primary degradation product) and Phenoxyacetone (structural baseline).

Key Insight: The conversion of the phenolic hydroxyl group to an ether-ketone significantly

increases lipophilicity (Log Kow) while reducing water solubility and vapor pressure. This

suggests that 1-(2,6-Dimethylphenoxy)acetone will partition more strongly into sediment and

organic matter than its precursor.
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Table 1: Comparative Physicochemical Profile[2][3]

Property
1-(2,6-
Dimethylphen
oxy)acetone

2,6-
Dimethylphen
ol (Precursor)

Phenoxyaceto
ne (Analog)

Impact on Fate

CAS No. 53012-41-2 576-26-1 598-31-2 —

Mol. Weight 178.23 g/mol 122.16 g/mol 150.18 g/mol
Heavier molecule

reduces volatility.

Log Kow 2.36 (Est.)[3] 2.36 1.42

Moderate

bioaccumulation

potential; higher

sediment binding

than analogs.

Water Solubility ~600 mg/L (Est.)
6,050 mg/L

(Exp.)[3]
Soluble

Reduced

solubility limits

rapid aqueous

dispersion

compared to

precursor.

Vapor Pressure
Low (<0.1 mmHg

@ 25°C)

0.22 mmHg @

25°C
Moderate

Low volatilization

risk from water

surfaces.

pKa Non-ionizable 10.6 Non-ionizable

Remains neutral

at environmental

pH; no pH-

dependent

speciation.

Data Sources: EPA CompTox Dashboard, PubChem, and QSAR modeling based on structural

fragments.
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The environmental persistence of 1-(2,6-Dimethylphenoxy)acetone is defined by two

competing mechanisms: Abiotic Photolysis (Rapid) vs. Biotic Ether Cleavage (Slow).

Hydrolytic Stability (Abiotic)
Mechanism: The aryl-alkyl ether linkage is chemically stable under standard environmental

pH (pH 4–9).

Observation: Unlike esters or amides, this molecule will not hydrolyze significantly in water. It

persists until acted upon by light or microbes.

Comparison: More persistent than ester-based herbicides (e.g., 2,4-D esters) which

hydrolyze rapidly to the parent acid.

Photolysis (Abiotic - Primary Sink)
Mechanism: The ketone functionality is susceptible to Norrish Type I and II degradation upon

UV exposure.

Pathway: Direct photolysis can cleave the C-C bond adjacent to the carbonyl, potentially

releasing radical species or cyclizing.

Impact: In clear surface waters, half-life is expected to be short (days). In turbid waters or

soil, persistence increases significantly.

Biodegradation (Biotic - Secondary Sink)
Mechanism: Bacterial metabolism requires O-dealkylation (ether cleavage) to release the

parent 2,6-dimethylphenol.

Enzymology: Requires specific monooxygenases (e.g., cytochrome P450 analogs in

bacteria).

Risk: The degradation product, 2,6-DMP, is more acutely toxic than the parent ether. The

parent compound acts as a "reservoir," slowly releasing the toxic phenol.

Diagram 1: Environmental Fate Cascade
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This diagram illustrates the transport and transformation logic, highlighting the release of the

toxic precursor.
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Caption: Fate pathway showing photolysis as a detoxification route vs. biodegradation

releasing the toxic 2,6-DMP intermediate.

Part 3: Ecotoxicological Impact Assessment
The toxicity profile of 1-(2,6-Dimethylphenoxy)acetone is characterized by baseline narcosis

(non-polar narcosis) until metabolic activation occurs.
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Aquatic Toxicity (Predicted)
Fish (LC50, 96h): Estimated 10–50 mg/L.

Mechanism: Disruption of membrane integrity due to lipophilicity.

Comparison: Less toxic than 2,6-Dimethylphenol (LC50 ~15 mg/L), as the phenolic -OH is

blocked, reducing reactivity.

Daphnia magna (EC50, 48h): Estimated 5–20 mg/L.

Algae: Growth inhibition likely at moderate concentrations due to light attenuation and direct

uptake.

The "Reservoir Effect"
The primary environmental risk is not the parent compound, but its role as a slow-release

source of 2,6-Dimethylphenol.

Scenario: An industrial spill settles into sediment.

Process: Anaerobic or slow aerobic activity cleaves the ether bond.

Result: Chronic release of 2,6-DMP into the pore water, affecting benthic organisms (worms,

bottom-feeders) which are sensitive to phenolic compounds.

Part 4: Experimental Protocols for Validation
To validate the fate of this specific intermediate, researchers should not rely solely on generic

phenoxy data. The following protocols are adapted for ether-ketone derivatives.

Protocol A: Determination of Hydrolytic Stability (OECD
111 Adapted)
Purpose: To confirm the stability of the ether linkage under environmental pH.

Preparation: Prepare 100 mg/L solutions of 1-(2,6-Dimethylphenoxy)acetone in sterile

buffers at pH 4.0, 7.0, and 9.0.
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Incubation: Store in dark, thermostated glass vessels at 50°C (accelerated test) for 5 days.

Analysis:

Aliquot samples at t=0, 24, 48, 120 hours.

Analyze via HPLC-UV (C18 column, Acetonitrile:Water gradient).

Critical Control: Monitor for the appearance of 2,6-Dimethylphenol (retention time shift).

Interpretation: <10% degradation indicates hydrolytic stability (likely result).

Protocol B: Ready Biodegradability (OECD 301F -
Manometric Respirometry)
Purpose: To assess if the compound mineralizes or merely transforms.

Inoculum: Activated sludge from a wastewater treatment plant (washed).

Test System:

Test Item: 100 mg/L ThOD (Theoretical Oxygen Demand).

Reference: Sodium Benzoate.[3]

Toxicity Control: Test Item + Sodium Benzoate (to check if the ether inhibits bacteria).

Measurement: Continuous monitoring of O2 consumption over 28 days.

Specific Analysis (Crucial Step):

At Day 28, extract the remaining broth with Ethyl Acetate.

Analyze via GC-MS.

Look for: Disappearance of parent peak vs. accumulation of 2,6-DMP.

Reasoning: If O2 uptake is low but parent is gone, it may have only converted to the

phenol (incomplete mineralization).
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Diagram 2: Experimental Workflow (Biodegradation)
This workflow ensures differentiation between mineralization and toxic metabolite

accumulation.
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Caption: Workflow distinguishing between complete mineralization and partial degradation into

toxic phenols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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